Cochinchinenin

Übersicht

Beschreibung

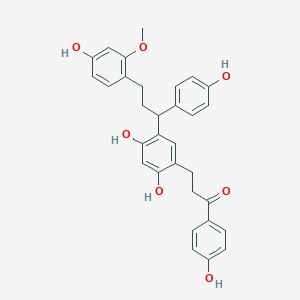

Cochinchinenin, also known as this compound, is a useful research compound. Its molecular formula is C31H30O7 and its molecular weight is 514.6 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of Cochinchinenin is the glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor is a therapeutic target for anti-diabetic drugs and is distributed in pancreatic cells, and the gastrointestinal, cardiovascular, pulmonary, and central nervous systems .

Mode of Action

This compound interacts well with the GLP-1 receptor via hydrophobic interaction . This interaction was confirmed by fluorescence spectroscopy and molecular simulation .

Biochemical Pathways

Upon interaction with the GLP-1 receptor, this compound promotes insulin secretion in pancreatic beta cells . This interaction also leads to increases in intracellular cAMP and ATP levels, indicating GLP-1 receptor activation and glucose metabolism .

Pharmacokinetics

It’s known that polypeptide drugs targeting the glp-1 receptor are easily degraded by dpp4 in vivo . Therefore, the focus is now on the development of nonpolypeptide anti-diabetic drugs like this compound .

Result of Action

The result of this compound’s action is the promotion of insulin secretion and the activation of the GLP-1 receptor, leading to glucose metabolism . This makes this compound a potential candidate for the development of drugs for treating diabetes .

Action Environment

The extraction source of this compound, sangusis draconi, might play a role in its stability and efficacy .

Biochemische Analyse

Biochemical Properties

Cochinchinenin interacts with the glucagon-like peptide-1 (GLP-1) receptor via hydrophobic interaction . This interaction has been confirmed by fluorescence spectroscopy and molecular simulation . The GLP-1 receptor is a therapeutic target for anti-diabetic drugs and is distributed in pancreatic cells, and the gastrointestinal, cardiovascular, pulmonary, and central nervous systems .

Cellular Effects

In cell experiments, it was demonstrated that pancreatic beta cells promoted insulin secretion upon treatment with this compound . Increases of intracellular cAMP and ATP levels also occurred, indicating GLP-1 receptor activation and glucose metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the GLP-1 receptor . This interaction leads to the activation of the GLP-1 receptor and subsequent promotion of insulin secretion . The increase in intracellular cAMP and ATP levels also indicates a change in cellular metabolism .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the GLP-1 receptor . The activation of this receptor leads to an increase in intracellular cAMP and ATP levels, indicating a change in glucose metabolism .

Biologische Aktivität

Cochinchinenin, particularly in its form known as this compound C, has garnered attention for its potential biological activities, especially in the context of diabetes management. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on insulin secretion, and potential therapeutic applications.

Overview of this compound

This compound is a compound extracted from the resin of Dracaena cochinchinensis, commonly referred to as dragon's blood. This resin has a long history in traditional medicine, particularly in Chinese herbal practices, where it is used for its purported health benefits, including anti-inflammatory and wound-healing properties. Recent studies have highlighted its potential as a nonpolypeptide anti-diabetic agent targeting the glucagon-like peptide-1 (GLP-1) receptor .

This compound C operates primarily through the activation of the GLP-1 receptor, which plays a crucial role in glucose metabolism and insulin secretion. The following mechanisms have been identified:

- GLP-1 Receptor Activation : this compound C interacts with the GLP-1 receptor via hydrophobic interactions, promoting insulin secretion from pancreatic beta cells. This interaction was confirmed through fluorescence spectroscopy and molecular simulations .

- Increase in cAMP and ATP Levels : Treatment with this compound C leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and adenosine triphosphate (ATP), indicating enhanced cellular energy metabolism and signaling pathways associated with insulin secretion .

- Gene Expression Modulation : this compound C has been shown to upregulate the expression of genes related to insulin secretion, such as Pdx-1 and insulin (Ins), which are critical for pancreatic beta cell function and survival .

In Vitro Studies

A series of experiments have demonstrated the effects of this compound C on pancreatic beta cells:

- Insulin Secretion : In vitro studies indicated that this compound C significantly enhances glucose-stimulated insulin secretion (GSIS) at varying glucose concentrations (10 mM and 20 mM). The results showed a marked increase in insulin release compared to control groups .

- Cell Viability : The viability of Ins-1 cells (a model for pancreatic beta cells) was evaluated under treatment with this compound C. Results indicated that this compound did not adversely affect cell viability while promoting insulin secretion .

Summary Table of Key Findings

| Experiment Type | Observations | Significance |

|---|---|---|

| Insulin Secretion | Increased secretion at 10 mM and 20 mM glucose | Potential for diabetes treatment |

| cAMP Levels | Elevated cAMP levels upon treatment | Indicates GLP-1 receptor activation |

| Gene Expression | Upregulation of Pdx-1 and Ins mRNA | Supports beta cell function |

Case Studies and Clinical Implications

While extensive clinical data specifically on this compound C is limited, its potential applications are promising based on existing research. The compound's ability to enhance insulin secretion without causing hypoglycemia positions it as a candidate for further development into anti-diabetic therapies.

In traditional medicine contexts, Dracaena cochinchinensis has been used for various ailments, suggesting that further investigation into this compound's broader pharmacological effects could yield additional therapeutic applications beyond diabetes management.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Cochinchinenin has been studied for various pharmacological effects, including analgesic, anti-diabetic, and anti-cancer properties.

Analgesic Effects

Research indicates that this compound A and B modulate tetrodotoxin-resistant (TTX-R) sodium currents in dorsal root ganglion (DRG) neurons, which are critical in pain signaling pathways. A study demonstrated that these compounds exhibit antagonistic interactions affecting TTX-R sodium channels, suggesting their potential as therapeutic agents in managing pain syndromes associated with nociceptor sensitization .

Anti-Diabetic Potential

This compound C has shown promise as an anti-diabetic agent by activating the glucagon-like peptide-1 (GLP-1) receptor. In vitro studies revealed that this compound C promotes insulin secretion from pancreatic beta cells and increases intracellular cAMP and ATP levels, indicating enhanced glucose metabolism. This mechanism positions this compound C as a potential candidate for developing new diabetes medications .

Anti-Cancer Applications

This compound C has also been identified as a potential therapeutic agent in colorectal cancer (CRC). It was predicted to have therapeutic effects based on its ability to inhibit cell migration in CRC cell lines. This suggests that this compound C could play a role in cancer treatment strategies, particularly for metastatic diseases .

Comparative Analysis of this compound Compounds

The following table summarizes the key applications and effects of different this compound compounds:

Analgesic Mechanism Study

A study focused on the mechanisms by which cochinchinenins A and B inhibit TTX-R sodium currents in rat DRG neurons. The results indicated that while this compound A followed occupancy theory, this compound B adhered to rate theory, highlighting their distinct modes of action and potential for optimized therapeutic combinations .

Diabetes Treatment Efficacy

In vitro experiments showed that treatment with this compound C significantly increased the viability of pancreatic beta cells over time, suggesting low toxicity and high therapeutic potential for diabetes management. The compound's ability to enhance insulin secretion through GLP-1 receptor activation further supports its application in diabetes pharmacotherapy .

Colorectal Cancer Migration Inhibition

Research identified this compound C among several compounds with potential anti-cancer properties. It was linked to reduced migration capabilities in CRC cell lines, indicating its role as a candidate for further investigation into cancer therapeutics aimed at preventing metastasis .

Eigenschaften

IUPAC Name |

3-[2,4-dihydroxy-5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]phenyl]-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30O7/c1-38-31-17-25(34)13-6-21(31)7-14-26(19-2-9-23(32)10-3-19)27-16-22(29(36)18-30(27)37)8-15-28(35)20-4-11-24(33)12-5-20/h2-6,9-13,16-18,26,32-34,36-37H,7-8,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIYEXDIBBOYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CCC(C2=CC=C(C=C2)O)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415696 | |

| Record name | 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400603-95-4 | |

| Record name | 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the main mechanism of action of Cochinchinenin A and B on tetrodotoxin-resistant (TTR-X) sodium channels?

A1: this compound A and B exhibit antagonistic interactions while modulating TTR-X sodium currents. This compound A primarily follows the occupancy theory, directly binding to the channel, while this compound B adheres to the rate theory, influencing channel kinetics. [] This difference in their modes of action might explain their antagonistic relationship. []

Q2: Can you elaborate on the specific binding kinetics of this compound A and B with TTR-X sodium channels?

A2: Research suggests the rate constants for combination and dissociation between this compound A and TTR-X sodium channels are (198.7 ± 39.9) x 10-3 and (41.1 ± 6.2) x 10-3, respectively. In contrast, the corresponding values for this compound B are (99.9 ± 16.8) x 10-3 and (5.3 ± 0.4) x 10-3. [] These findings underscore the distinct binding profiles of these two compounds.

Q3: What is the potential therapeutic application of this compound C in the context of diabetes?

A3: this compound C has shown promising results as a potential non-polypeptide anti-diabetic drug. It interacts with the glucagon-like peptide-1 (GLP-1) receptor, mimicking the effects of GLP-1 analogs. [] This interaction leads to increased insulin secretion from pancreatic beta cells in a glucose-dependent manner, highlighting its potential for diabetes treatment. []

Q4: How does this compound C interact with the GLP-1 receptor at a molecular level?

A4: Computational studies and fluorescence spectroscopy suggest that this compound C interacts with the GLP-1 receptor mainly through hydrophobic interactions. [] This interaction triggers a signaling cascade, leading to increased intracellular cAMP and ATP levels, ultimately promoting glucose metabolism. []

Q5: What is the material basis for the analgesic effect of Resina Draconis (Dragon's Blood)?

A5: Research indicates that the analgesic effect of Resina Draconis is a result of the synergistic interaction between three of its key components: this compound A, this compound B, and Loureirin B. [, ] This discovery highlights the importance of studying the synergistic effects of natural product mixtures.

Q6: Which constituents of Resina Draconis are absorbed into the bloodstream after oral administration, and how were they identified?

A6: Studies using HPLC fingerprinting and LC-MS/MS identified six compounds absorbed into the blood after oral administration of Resina Draconis: 3,4′-dihydroxy-5-methoxystilbene, this compound B, 4′-hydroxy-4,2′-dimethoxy-dihydrochalcone, this compound A, Loureirin B, and an unidentified compound that could be a metabolite or an original constituent. []

Q7: How do this compound A and Loureirin B interact with Bovine Serum Albumin (BSA)?

A7: Studies utilizing ultraviolet, fluorescence, and circular dichroism spectroscopy reveal distinct interaction mechanisms. This compound A interacts with BSA through a combined quenching (dynamic and static) mode, while Loureirin B exhibits a static quenching mode. [] The presence of a methoxyl group at position 4 influences the binding affinity and thermodynamic parameters. []

Q8: How does Dragon's Blood Resin contribute to pain relief in chronic inflammatory and neuropathic pain models?

A8: Dragon's Blood exhibits anti-inflammatory and analgesic effects by inhibiting the synthesis and release of Substance P. [, ] This effect is mediated by blocking COX-2 protein induction and reducing intracellular calcium ion concentration in dorsal root ganglion neurons. [, ]

Q9: Does this compound B play a role in the analgesic effect of Dragon's Blood?

A9: Research suggests that this compound B, a component of Dragon's Blood, contributes to its analgesic effect by inhibiting capsaicin-evoked responses in rat dorsal root ganglion neurons. [, ] It attenuates both the increase in intracellular calcium ion concentration and the release of Substance P. [, ]

Q10: What are the implications of identifying hub genes related to Liver Metastasis of Colorectal Cancer (LMCRC)?

A10: Integrative analysis of multiple expression profiles identified cell adhesion molecules and the peroxisome proliferator-activated receptor (PPAR) signaling pathway as significantly enriched in LMCRC. [] Further analysis revealed 138 differentially expressed genes (DEGs) and highlighted hub genes like ALB, APOE, CDH2, and ORM1, potentially serving as therapeutic targets. []

Q11: Which potential therapeutic drugs were predicted for LMCRC based on the identified hub genes and pathways?

A11: Computational analysis predicted ADH-1, epigallocatechin, CHEMBL1945287, and this compound C as potential therapeutic drugs for LMCRC. [] Notably, in vitro experiments confirmed the antimigration capacity of ADH-1 and epigallocatechin in CRC cell lines. []

Q12: What is the significance of studying the interaction between Loureirin and Human Serum Albumin (HSA)?

A12: Understanding the interaction between Loureirin components (Loureirin A, Loureirin B, and this compound C) and HSA provides insights into their pharmacokinetic properties. [] Pressure-mediated affinity capillary electrophoresis revealed varying binding constants for each component, highlighting their distinct interactions with HSA. []

Q13: How does Dracorhodin Perchlorate contribute to wound healing, particularly in the context of diabetes?

A13: Dracorhodin Perchlorate, a stable form of Dracorhodin often used as a substitute for this compound, promotes wound healing in diabetic rats by regulating the TLR4 pathway and its associated inflammatory factors. [] This regulation helps mitigate the prolonged inflammatory response and promotes wound closure. []

Q14: What is the role of nitric oxide synthase (NOS) in Dracorhodin Perchlorate-mediated wound healing?

A14: Dracorhodin Perchlorate enhances wound healing in diabetic rats by increasing endothelial nitric oxide synthase (eNOS) protein expression and nitric oxide (NO) content during the later stages of wound repair. [] This increase in NO production contributes to improved wound healing. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.